molecular formula C12H13N5O3 B2852150 N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-09-2

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2852150
CAS No.: 450345-09-2
M. Wt: 275.268
InChI Key: ISWRFRTUJYTWQI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with nitro and ethoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-ethoxyaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in an aqueous acetonitrile solution at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of nitro and ethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-9-5-3-8(4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRFRTUJYTWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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